

Tovopyrifolin C chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tovopyrifolin C*

Cat. No.: *B15596050*

[Get Quote](#)

Tovopyrifolin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tovopyrifolin C is a naturally occurring xanthone isolated from the stem bark of *Calophyllum venulosum*.^[1] As a member of the xanthone class of compounds, it is of interest for its potential pharmacological activities, which may include cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the available information on the chemical structure, physicochemical properties, and potential biological activities of **Tovopyrifolin C**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon information from structurally related xanthones to provide a predictive framework for its properties and mechanisms of action. Detailed experimental protocols for isolation, characterization, and biological evaluation are also presented.

Chemical Structure and Identification

Tovopyrifolin C is a xanthone with the systematic IUPAC name 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one. Its chemical structure is characterized by a tricyclic xanthen-9-one core, substituted with three hydroxyl groups and one methoxy group.

Chemical Structure:

Figure 1: Chemical Structure of **Tovopyrifolin C**Table 1: Chemical Identifiers for **Tovopyrifolin C**

Identifier	Value
IUPAC Name	1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one
Synonyms	1,3,5-Trihydroxy-2-methoxyxanthone, 1,3,5-trihydroxy-2-methoxyxanthen-9-one
CAS Number	34211-53-5
Molecular Formula	C ₁₄ H ₁₀ O ₆ [1]
Molecular Weight	274.23 g/mol [2]
Canonical SMILES	<chem>COC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)O</chem> [1]
InChI	InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3 [1]
InChIKey	JAOZFCHZESUBKS-UHFFFAOYSA-N [1]

Physicochemical Properties

Specific experimental data for the physicochemical properties of **Tovopyrifolin C** are not widely available. The following table summarizes the known and predicted properties.

Table 2: Physicochemical Properties of **Tovopyrifolin C**

Property	Value/Description	Source/Method
Appearance	Yellow powder	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Low water solubility.	[3]
pKa	Data not available	

Spectroscopic Data (Predicted)

The structural elucidation of **Tovopyrifolin C** relies on a combination of spectroscopic techniques. While specific spectral data from primary literature is not readily available in public databases, the expected features are summarized below.[3]

Table 3: Expected Spectroscopic Data for **Tovopyrifolin C**

Technique	Expected Features
^1H -NMR	Signals corresponding to aromatic protons, a methoxy group, and hydroxyl protons. The chemical shifts and coupling constants would be indicative of the substitution pattern on the xanthone core.
^{13}C -NMR	Resonances for all 14 carbon atoms, including those of the xanthone backbone, the methoxy group, and carbons bearing hydroxyl groups.
FT-IR	Absorption bands characteristic of hydroxyl (O-H) stretching, aromatic C-H stretching, carbonyl (C=O) stretching of the xanthone ketone, and C-O stretching of the ether and phenol groups.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of Tovopyrifolin C, along with fragmentation patterns that would help confirm the structure. A GC-MS analysis is reported to show a molecular ion $[\text{M}]^+$ at m/z 274, consistent with the molecular formula $\text{C}_{14}\text{H}_{10}\text{O}_6$.
UV-Vis	Absorption maxima characteristic of the xanthone chromophore, reflecting the electronic transitions within the conjugated system.

Biological Activities and Potential Mechanisms of Action

Specific biological activity data for **Tovopyrifolin C** is limited in the public domain. However, based on its classification as a xanthone and preliminary findings, several potential activities can be inferred.

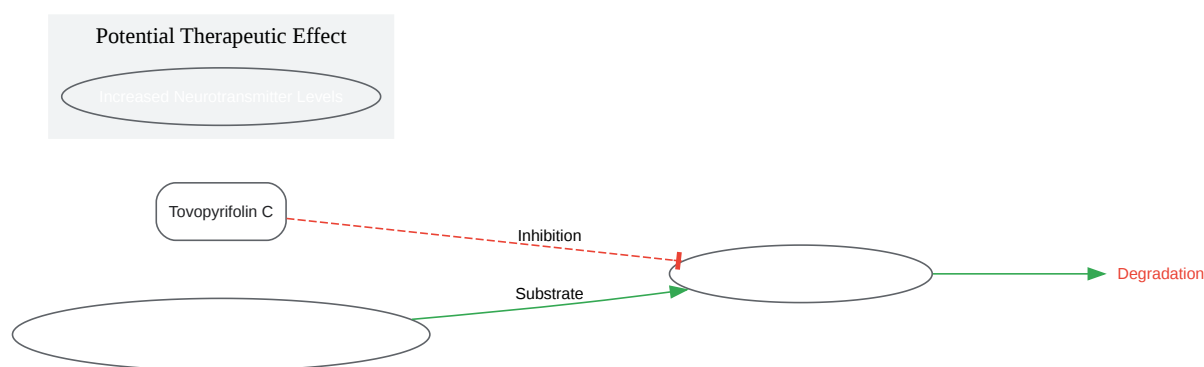
Cytotoxic Activity

Xanthenes isolated from the Calophyllum genus have demonstrated cytotoxic activities against various cancer cell lines.[4] The planar aromatic structure of the xanthone core is believed to

enable intercalation with DNA, potentially inhibiting replication and transcription.[3] While direct evidence for **Tovopyrifolin C** is lacking, it is hypothesized to possess similar cytotoxic properties.

Monoamine Oxidase (MAO) Inhibition

Tovopyrifolin C has been reported to be an inhibitor of monoamine oxidase (MAO).[5] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by some antidepressant and neuroprotective drugs.[5][6]



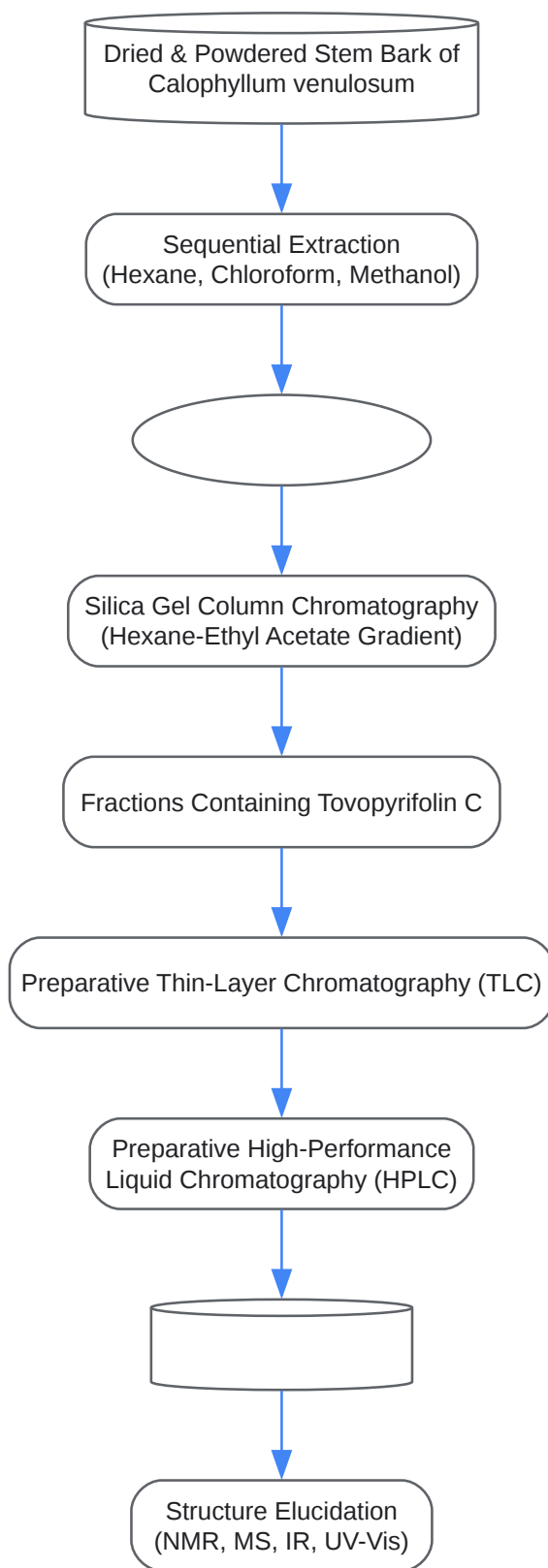
[Click to download full resolution via product page](#)

Figure 2: Proposed Mechanism of Monoamine Oxidase Inhibition by **Tovopyrifolin C**

Experimental Protocols

Isolation of **Tovopyrifolin C** from *Calophyllum venulosum*

The following is a general protocol for the isolation of **Tovopyrifolin C** from its natural source.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tovopyrifolin C chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596050#tovopyrifolin-c-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com